

4-Iodoquinoline: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: **4-Iodoquinoline**

Cat. No.: **B101417**

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An In-depth Exploration of a Key Synthetic Building Block: From Fundamental Properties to Applications in Medicinal Chemistry

Introduction

4-Iodoquinoline stands as a pivotal heterocyclic compound, distinguished by a quinoline core functionalized with an iodine atom at the C4 position. This seemingly simple structural modification imparts a unique reactivity profile, establishing it as a versatile and highly sought-after building block in the realms of organic synthesis, medicinal chemistry, and materials science. Its significance lies in the strategic placement of the iodine atom, a facile leaving group and a handle for introducing molecular complexity through various cross-coupling reactions. This guide provides a comprehensive technical overview of **4-Iodoquinoline**, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its diverse applications, with a particular focus on its role in the synthesis of bioactive molecules.

Core Properties of 4-Iodoquinoline

A thorough understanding of the physicochemical properties of **4-Iodoquinoline** is essential for its effective handling, application in synthesis, and for the interpretation of experimental outcomes.

| Property | Value | Source(s) |
|-------------------|---|---------------------|
| CAS Number | 16560-43-3 | [1] |
| Molecular Formula | C ₉ H ₆ IN | [1] |
| Molecular Weight | 255.06 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and dichloromethane. | [1] |
| Crystal Structure | Nearly planar molecules packed in inclined stacks. Short intermolecular N---I contacts have been observed. | [2] |

Synthesis of 4-Iodoquinoline: A Methodological Overview

The synthesis of **4-Iodoquinoline** can be approached through several strategic pathways, often involving the initial construction of a quinoline core followed by iodination, or by utilizing iodo-substituted precursors. A prevalent and effective method involves the synthesis of a 4-hydroxyquinoline intermediate, which is subsequently converted to the target **4-iodoquinoline**.

Synthesis via 4-Hydroxyquinoline Intermediate

This two-step approach is a robust method for accessing **4-iodoquinolines**. The general strategy involves the cyclization of an aniline derivative to form the 4-hydroxyquinoline scaffold, followed by a halogenation step to introduce the iodine atom.

Step 1: Synthesis of 4-Hydroxyquinoline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate^[3].

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
- Initial Condensation: Heat the mixture at 100-110 °C for 1-2 hours. Ethanol is evolved during this step.
- Cyclization: Increase the temperature to 240-250 °C and maintain for 20-30 minutes. The reaction mixture will solidify upon cooling.
- Work-up: Treat the cooled reaction mass with 10% aqueous sodium hydroxide to dissolve the product. Filter to remove any insoluble impurities.
- Precipitation: Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 4-hydroxyquinoline.
- Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol or a suitable solvent to yield pure 4-hydroxyquinoline.

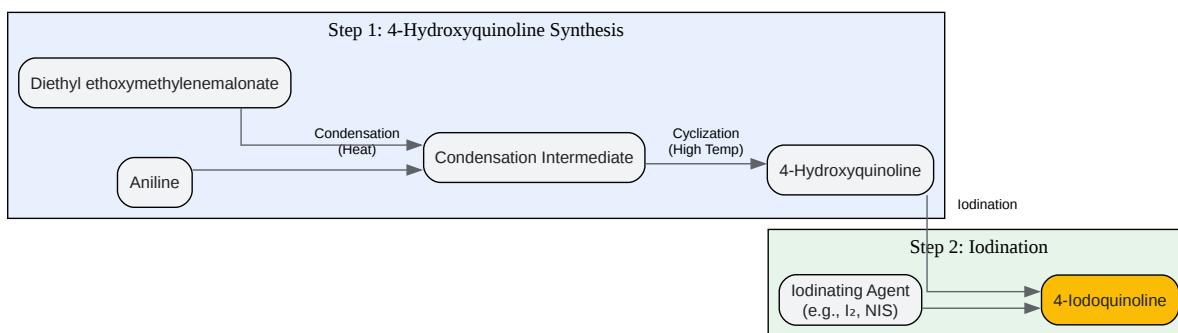
Step 2: Iodination of 4-Hydroxyquinoline

The conversion of 4-hydroxyquinoline to **4-iodoquinoline** can be achieved using various iodinating agents. A common approach involves the conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or phosphate ester) followed by nucleophilic substitution with an iodide source, or more directly using reagents like phosphorus oxyiodide or a combination of phosphorus oxychloride and a source of iodide. An alternative effective method involves the use of iodine in the presence of a suitable catalyst or activating agent^[1].

Experimental Protocol: Iodination of 4-Hydroxyquinoline

- Reaction Setup: To a solution of 4-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add an iodinating reagent. A combination of N-iodosuccinimide (NIS) or molecular iodine (I₂) with a phosphine reagent like triphenylphosphine can be effective.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

- Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford **4-Iodoquinoline**.



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Caption: Synthetic pathway to **4-Iodoquinoline** via a 4-hydroxyquinoline intermediate.

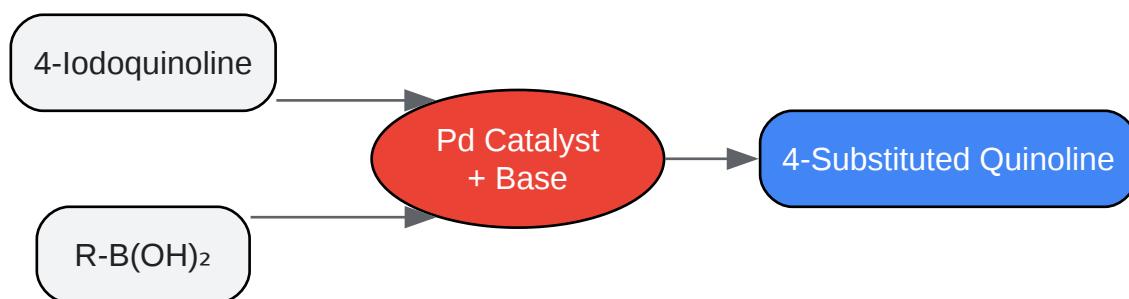
Chemical Reactivity and Applications in Drug Development

The C-I bond in **4-Iodoquinoline** is the focal point of its reactivity, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of complex molecules, particularly in the field of drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

4-Iodoquinoline is a highly effective coupling partner in numerous palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to its bromo- or chloro-analogues, leading to better functional group tolerance and higher yields.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds. **4-Iodoquinoline** readily couples with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the quinoline ring. This is particularly valuable in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.



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Caption: General scheme of the Suzuki-Miyaura coupling with **4-Iodoquinoline**.

Applications in Bioactive Molecule Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties[3]. **4-Iodoquinoline** serves as a key intermediate in the synthesis of many of these bioactive compounds.

- **Antimalarial Agents:** The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and amodiaquine[4]. **4-Iodoquinoline** can be a precursor to these and novel 4-aminoquinoline derivatives through nucleophilic aromatic substitution or Buchwald-Hartwig amination, allowing for the introduction of various amine side chains to modulate activity and overcome drug resistance.

- **Anticancer Agents:** A number of quinoline derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors[4]. The ability to readily functionalize the 4-position of the quinoline ring using **4-Iodoquinoline** as a starting material is crucial for the synthesis of targeted therapies. For instance, derivatives of 4-anilinoquinazolines, which share structural similarities with functionalized quinolines, are known epidermal growth factor receptor (EGFR) inhibitors[5].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Iodoquinoline**. It is advisable to consult the Safety Data Sheet (SDS) before use.

- **Hazards:** **4-Iodoquinoline** may cause skin, eye, and respiratory irritation.
- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

4-Iodoquinoline is a fundamentally important and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and, most notably, its predictable and efficient reactivity in cross-coupling reactions have solidified its position as a valuable tool for researchers in both academic and industrial settings. For scientists and professionals engaged in drug development, **4-Iodoquinoline** offers a reliable and strategic entry point for the synthesis of novel quinoline-based compounds with the potential to address a wide range of therapeutic challenges. The continued exploration of its reactivity and application will undoubtedly lead to the discovery of new and important bioactive molecules.

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